molecular formula C22H20O11 B8239225 methyl (2S,3S,4S,5R)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate

methyl (2S,3S,4S,5R)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B8239225
M. Wt: 460.4 g/mol
InChI Key: AOWRAYJMTOYETH-QAKXDBDYSA-N
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Description

Methyl (2S,3S,4S,5R)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate is a flavone glucuronide derivative, structurally characterized by a chromen-4-one core substituted with phenyl, hydroxyl, and ketone groups at positions 2, 5/6, and 4, respectively. The compound is esterified with a methyl group at the carboxylic acid position of the glucuronic acid sugar moiety. This compound is structurally analogous to baicalin (baicalein 7-O-glucuronide), a well-studied flavonoid from Scutellaria baicalensis with anti-inflammatory and antioxidant properties, but differs by the presence of a methyl ester instead of a free carboxylic acid .

Properties

IUPAC Name

methyl (2S,3S,4S,5R)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)32-13-8-12-14(16(25)15(13)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,17-20,22,24-28H,1H3/t17-,18-,19+,20-,22?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWRAYJMTOYETH-QAKXDBDYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O11
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S,4S,5R)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate typically involves multiple steps, including the formation of the chromen-7-yl moiety and the subsequent attachment of the sugar derivative. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites. Common reagents used in the synthesis include:

    Phenylboronic acid: Used in the formation of the chromen-7-yl moiety.

    Diethyl azodicarboxylate (DEAD): Employed in Mitsunobu reactions to form ester linkages.

    Palladium catalysts: Utilized in coupling reactions to attach the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4S,5R)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Including sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohol derivatives.

Scientific Research Applications

Methyl (2S,3S,4S,5R)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl (2S,3S,4S,5R)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. Additionally, the chromen-7-yl moiety may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of flavone glucuronides and chromenone derivatives. Key structural variations among analogs influence their physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name (IUPAC) Molecular Weight (g/mol) Key Structural Features Biological Implications Source
Methyl (2S,3S,4S,5R)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate ~462 (estimated) - Chromen-4-one core
- Methyl ester at glucuronic acid
- Phenyl group at C2
Enhanced lipophilicity compared to carboxylic acid analogs; potential for improved membrane permeability 肺形草
Baicalin (Baicalein 7-O-glucuronide) ~446 - Free carboxylic acid instead of methyl ester
- Identical chromen-4-one core
Higher water solubility; established antioxidant and anti-inflammatory activity in Scutellaria baicalensis Scutellaria baicalensis
(2S)-5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one 418.399 - Dihydrochromen (saturated C2-C3 bond)
- Hydroxymethyl on sugar
Reduced aromaticity may decrease binding affinity to cytochrome P450 enzymes; altered metabolic stability Synthetic/Reported
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid 432.383 - 4-Hydroxyphenyl substitution
- Dihydrochromen core
- Free carboxylic acid
Increased polarity due to phenolic -OH; potential for higher antioxidant capacity but lower bioavailability Reported
(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid 478.409 - Methoxy group on phenyl
- Additional hydroxyl at C5/C7 of chromen
Methoxy group enhances metabolic stability; dihydrochromen reduces planarity, potentially affecting receptor interactions Reported

Key Findings

Structural Impact on Solubility and Bioavailability: Methyl ester derivatives (e.g., the target compound) exhibit higher lipophilicity compared to free carboxylic acid analogs like baicalin, suggesting improved cellular uptake but reduced water solubility .

Chromenone vs.

Pharmacological Relevance :

  • Baicalin’s free carboxylic acid is critical for its role in scavenging free radicals, whereas methyl ester analogs may act as prodrugs, requiring enzymatic hydrolysis for activation .

Natural vs. Synthetic Sources :

  • The target compound and baicalin are naturally occurring, while other analogs (e.g., dihydrochromen derivatives) are primarily reported in synthetic contexts, indicating opportunities for structure-activity relationship (SAR) studies .

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